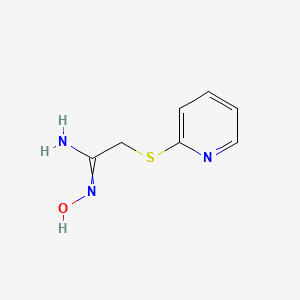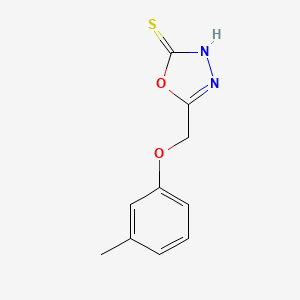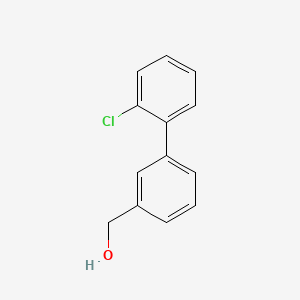
5-(Phenylethynyl)pyrimidine
Übersicht
Beschreibung
5-(Phenylethynyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a phenylethynyl group at the 5-position
Wissenschaftliche Forschungsanwendungen
5-(Phenylethinyl)pyrimidin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird auf sein Potenzial als Kinaseinhibitor und seine Rolle in der Krebstherapie untersucht.
Materialwissenschaften: Die Verbindung wird aufgrund ihrer einzigartigen elektronischen Eigenschaften bei der Entwicklung organischer Leuchtdioden (OLEDs) und anderer elektronischer Materialien eingesetzt.
Biologische Forschung: Es dient als Werkzeug zur Untersuchung verschiedener biologischer Pfade und Mechanismen, insbesondere solcher, die den Pyrimidinstoffwechsel betreffen.
5. Wirkmechanismus
Der Wirkmechanismus von 5-(Phenylethinyl)pyrimidin beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen wie Kinasen und anderen Enzymen. Die Phenylethinylgruppe verstärkt die Fähigkeit der Verbindung, an diese Ziele zu binden und somit deren Aktivität zu modulieren. Diese Interaktion kann zur Hemmung der Kinaseaktivität führen, was für die Behandlung bestimmter Krebsarten entscheidend ist .
Ähnliche Verbindungen:
- 4-(Phenylethinyl)pyrimidin
- 5-(Phenylethinyl)uracil
- 5-(Phenylethinyl)cytosin
Vergleich: 5-(Phenylethinyl)pyrimidin ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm unterschiedliche elektronische und sterische Eigenschaften verleiht. Verglichen mit 4-(Phenylethinyl)pyrimidin zeigt die 5-substituierte Verbindung unterschiedliche Reaktivität und Bindungsaffinitäten. In ähnlicher Weise teilen 5-(Phenylethinyl)uracil und 5-(Phenylethinyl)cytosin zwar die Phenylethinylgruppe, ihre zusätzlichen funktionellen Gruppen (Uracil- und Cytosinreste) verleihen ihnen jedoch unterschiedliche biologische Aktivitäten und Anwendungen .
Wirkmechanismus
Target of Action
The primary target of 5-(Phenylethynyl)pyrimidine is the Metabotropic glutamate receptor 5 (mGluR5) . This receptor is a G-protein coupled receptor for glutamate, an important neurotransmitter in the brain. Ligand binding to mGluR5 triggers signaling via guanine nucleotide-binding proteins (G proteins) and modulates the activity of downstream effectors .
Mode of Action
This compound interacts with its target, mGluR5, causing a conformational change that triggers signaling via G proteins . This signaling activates a phosphatidylinositol-calcium second messenger system and generates a calcium-activated chloride current . This interaction plays an important role in the regulation of synaptic plasticity and the modulation of the neural network activity .
Biochemical Pathways
The action of this compound affects the purine and pyrimidine biosynthesis pathways . These pathways are responsible for the synthesis of nucleotides, which are major energy carriers, subunits of nucleic acids, and precursors for the synthesis of nucleotide cofactors such as NAD and SAM .
Result of Action
The result of this compound’s action is the modulation of neural network activity through its interaction with mGluR5 . This can have various effects at the molecular and cellular levels, potentially influencing processes such as synaptic plasticity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and thus its action . Additionally, the compound’s metabolism could be influenced by factors such as pH and temperature .
Safety and Hazards
Zukünftige Richtungen
Pyrimidines, including 5-(Phenylethynyl)pyrimidine, have immense applications in life sciences, medical sciences, and industrial chemistry . Their ability of molecular interaction with different proteins, complex formation with metals, and distinct behavior in various ranges of light makes them more appealing and challenging for future scientists . Future research may focus on the development of more potent and efficacious drugs with pyrimidine scaffold .
Biochemische Analyse
Biochemical Properties
5-(Phenylethynyl)pyrimidine plays a role in biochemical reactions, particularly in the context of nucleotide metabolism. Pyrimidine nucleotides are essential components of nucleic acids (DNA and RNA) and are involved in many biochemical processes . The pyrimidine ring in this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it can interact with pyrimidine 5’-nucleotidase, an enzyme that catalyzes the dephosphorylation of various nucleoside 5’-monophosphates to their respective nucleosides .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to modulate the pharmacological activity of the metabotropic glutamate receptor subtype 5 (mGlu5), demonstrating in vivo efficacy in rodent models for anxiolytic and antipsychotic activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. For instance, it can act as a negative or positive allosteric modulator of mGlu5, depending on slight structural modifications around the proximal pyrimidine ring .
Metabolic Pathways
This compound is likely involved in pyrimidine metabolism pathways. Pyrimidine nucleotides are synthesized and degraded through complex metabolic pathways involving several enzymes and cofactors . The specific metabolic pathways involving this compound have not been fully elucidated.
Subcellular Localization
Pyrimidine 5’-nucleotidase, an enzyme that interacts with pyrimidine nucleotides, is known to be a cytosolic enzyme highly expressed in red blood cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(phenylethynyl)pyrimidine typically involves the Sonogashira cross-coupling reaction. This reaction is performed between 5-bromopyrimidine and phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Sonogashira cross-coupling reaction remains a cornerstone for its synthesis. The scalability of this method makes it suitable for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Chemischer Reaktionen
Reaktionstypen: 5-(Phenylethinyl)pyrimidin durchläuft verschiedene chemische Reaktionen, darunter:
Nucleophile Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere am Pyrimidinring.
Oxidation und Reduktion: Sie kann Oxidations- und Reduktionsreaktionen durchlaufen, obwohl diese weniger häufig sind.
Cyclisierung: Die Verbindung kann an Cyclisierungsreaktionen beteiligt sein, um komplexere heterocyclische Strukturen zu bilden.
Häufige Reagenzien und Bedingungen:
Nucleophile Substitution: Reagenzien wie Natriumhydrid oder Lithiumdiisopropylamid können verwendet werden.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Cyclisierung: Katalysatoren wie Platin oder Palladium werden häufig eingesetzt.
Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Zum Beispiel kann die nucleophile Substitution verschiedene substituierte Pyrimidine ergeben, während die Cyclisierung zu kondensierten heterocyclischen Verbindungen führen kann .
Vergleich Mit ähnlichen Verbindungen
- 4-(Phenylethynyl)pyrimidine
- 5-(Phenylethynyl)uracil
- 5-(Phenylethynyl)cytosine
Comparison: 5-(Phenylethynyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to 4-(phenylethynyl)pyrimidine, the 5-substituted compound exhibits different reactivity and binding affinities. Similarly, while 5-(phenylethynyl)uracil and 5-(phenylethynyl)cytosine share the phenylethynyl group, their additional functional groups (uracil and cytosine moieties) confer different biological activities and applications .
Eigenschaften
IUPAC Name |
5-(2-phenylethynyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c1-2-4-11(5-3-1)6-7-12-8-13-10-14-9-12/h1-5,8-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQDWKSXSIUOJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399052 | |
| Record name | 5-(phenylethynyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71418-88-7 | |
| Record name | 5-(phenylethynyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-Phenylethynyl)pyrimidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA7G57CJ2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid](/img/structure/B1621596.png)


![Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B1621599.png)
![1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-one](/img/structure/B1621600.png)
![2-amino-4-ethyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B1621602.png)

![4-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1621607.png)

![2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]-cyanomethylidene]cyclohexa-2,5-dien-1-ylidene]propanedinitrile](/img/structure/B1621611.png)




